

# Process Development & Scale-Up Guide: 2-Amino-3-bromo-6-fluorobenzoic Acid

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## Compound of Interest

Compound Name:	2-Amino-3-bromo-6-fluorobenzoic acid
CAS No.:	1259532-72-3
Cat. No.:	B1532819

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## Executive Summary

The synthesis of **2-Amino-3-bromo-6-fluorobenzoic acid** presents a specific regiochemical challenge. Direct bromination of the commercially available 2-amino-6-fluorobenzoic acid typically favors the para position relative to the amino group, yielding the 5-bromo isomer as the major product.

To ensure high purity and strictly control the halogenation pattern during scale-up, this guide recommends the Isatin Ring-Opening Route. This strategy utilizes 2-bromo-5-fluoroaniline as the starting material, locking the bromine at the correct position prior to forming the carboxylic acid. This method avoids difficult isomer separations and provides a robust, self-validating protocol suitable for kilogram-scale production.

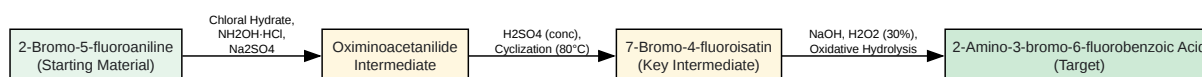
## Retrosynthetic Analysis

- Target: **2-Amino-3-bromo-6-fluorobenzoic acid**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Immediate Precursor: 7-Bromo-4-fluoroisatin

- Starting Material: 2-Bromo-5-fluoroaniline

## Reaction Pathway & Logic

The following directed graph illustrates the chemical causality. The critical logic is the cyclization of the aniline derivative at the only available ortho position (C6), which translates to the C4 position of the isatin and subsequently the C6 position of the benzoic acid, while the C2-Bromine of the aniline becomes the C3-Bromine of the target.



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Caption: Regioselective synthesis pathway via Isatin intermediate to ensure 3-bromo/6-fluoro substitution pattern.

## Critical Process Parameters (CPPs)

Parameter	Specification	Scientific Rationale
Cyclization Temp	75°C – 85°C	Kinetics: Below 70°C, cyclization is sluggish. Above 90°C, sulfonation by-products increase.
H <sub>2</sub> O <sub>2</sub> Addition	< 35°C (Exotherm)	Safety: Peroxide decomposition is exothermic. High temp degrades the isatin before ring opening.
pH Control	pH < 1 (Quench)	Precipitation: The amino acid is amphoteric but precipitates best as the free acid or HCl salt at low pH.
Stirring Rate	High Shear	Mass Transfer: The oximino formation involves a heterogeneous mixture; efficient mixing is crucial for conversion.

## Detailed Experimental Protocols

### Phase 1: Synthesis of 7-Bromo-4-fluoroisatin

Note: If 7-Bromo-4-fluoroisatin is commercially sourced, proceed directly to Phase 2.

Materials:

- 2-Bromo-5-fluoroaniline (1.0 equiv)
- Chloral hydrate (1.1 equiv)
- Hydroxylamine hydrochloride (3.0 equiv)
- Sodium sulfate (anhydrous)[5]
- Concentrated Sulfuric Acid (

)<sup>[5]</sup><sup>[6]</sup>

#### Step-by-Step Protocol:

- Oximino Formation:
  - In a 5L reactor, dissolve Chloral hydrate (0.55 kg, 1.1 equiv) and Sodium sulfate (2.5 kg) in water (7.5 L). Heat to 35°C.
  - Add a solution of 2-Bromo-5-fluoroaniline (0.57 kg, 1.0 equiv) in HCl (2M, 1.5 L) slowly to the reactor.
  - Add Hydroxylamine hydrochloride (0.63 kg, 3.0 equiv) in water.
  - Heat the mixture to 55°C and stir vigorously for 12 hours. A precipitate (oximinoacetanilide) will form.
  - Filtration: Cool to 20°C, filter the solid, wash with water, and dry in a vacuum oven at 50°C.
- Cyclization:
  - Pre-heat Conc. Sulfuric Acid (2.5 L) to 50°C in a glass-lined reactor.
  - Add the dried oximino intermediate portion-wise over 1 hour. Caution: Exothermic. Maintain internal temp between 60-70°C.
  - After addition, ramp temperature to 80°C and hold for 30 minutes to complete ring closure.
  - Quench: Cool to 25°C and pour the reaction mass onto crushed ice (10 kg) with vigorous stirring.
  - Isolation: Filter the resulting orange/red precipitate (Isatin). Wash with water until neutral pH. Dry at 50°C.

## Phase 2: Oxidative Hydrolysis to Target (Scale-Up)

#### Materials:

- 7-Bromo-4-fluoroisatin (500 g, 2.05 mol)

- Sodium Hydroxide (NaOH), 2N solution (5 L)
- Hydrogen Peroxide ( ), 30% w/w (250 mL)
- Hydrochloric Acid (conc.)<sup>[5]</sup><sup>[7]</sup>

#### Step-by-Step Protocol:

- Solubilization:
  - Charge 2N NaOH (5 L) into a 10L jacketed glass reactor.
  - Add 7-Bromo-4-fluoroisatin (500 g). Stir at 25°C. The solid will dissolve, and the solution will turn dark (formation of sodium isatin).
- Oxidation (Ring Opening):
  - Cool the reactor to 10°C.
  - Add Hydrogen Peroxide (30%) dropwise via an addition funnel over 45 minutes.<sup>[5]</sup>
  - Critical Control: Do not allow the temperature to exceed 35°C. The reaction is highly exothermic.
  - Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
  - IPC (In-Process Control): Check by HPLC for disappearance of Isatin.
- Acidification & Isolation:
  - Cool the reaction mixture to 5°C.
  - Slowly add Conc. HCl until the pH reaches 2.0 - 1.0.
  - The product, **2-Amino-3-bromo-6-fluorobenzoic acid**, will precipitate as a beige/off-white solid.

- Stir at 5°C for 1 hour to maximize yield.
- Purification:
  - Filter the solid using a Büchner funnel.
  - Wash: Wash the cake with ice-cold water (2 x 500 mL) to remove inorganic salts.
  - Recrystallization (Optional for Pharma Grade): Dissolve the wet cake in hot Ethanol/Water (1:1). Cool slowly to 4°C to crystallize.
  - Drying: Dry in a vacuum oven at 45°C for 24 hours.

## Analytical Controls & Specifications

To validate the synthesis, the following analytical attributes must be met. The key differentiator is the NMR coupling pattern, which confirms the regiochemistry.

Attribute	Method	Acceptance Criteria
Appearance	Visual	Off-white to pale yellow powder
Purity	HPLC (C18, ACN/Water)	> 98.0% (Area %)
Identity (NMR)	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Two aromatic protons (doublets or dd).[8][9] Absence of para-coupling (which would indicate 5-bromo isomer).
Water Content	Karl Fischer	< 0.5% w/w
Residue on Ignition	Gravimetric	< 0.1%

### NMR Interpretation (Validation):

- The target molecule has two aromatic protons at positions 4 and 5.
- They are adjacent (ortho-coupling,

Hz).

- If the 5-bromo isomer were formed (from direct bromination route), the protons would be at 3 and 4 (ortho) but the chemical shifts would differ significantly due to the proximity to the amino group.
- Definitive Check:  $^{19}\text{F}$  NMR will show a specific shift for the fluorine at C6 (ortho to carboxyl), distinct from C4 or C5.

## Safety & Waste Management

- Hydrogen Peroxide: Strong oxidizer. Ensure reactor is vented. quench excess peroxide with sodium bisulfite before disposal if detectable in waste streams.
- Exotherms: The cyclization ( $\text{H}_2\text{SO}_4$ ) and oxidation ( $\text{H}_2\text{O}_2$ ) steps are strongly exothermic. Jacketed reactors with active cooling are mandatory for scales >100g.
- Waste Disposal: The mother liquor from the acid precipitation contains high salts ( $\text{NaCl}/\text{Na}_2\text{SO}_4$ ). Neutralize before discharge.

## References

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- Isatin Hydrolysis Protocol: Kollmar, M., et al. (2002). "2-Amino-3-fluorobenzoic acid". [10] *Organic Syntheses*, 79, 196. [Link](#)
- Patent Reference (Analogous Route): "Preparation method of 2-bromo-6-fluorobenzoic acid". CN102795993A. [Link](#)

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## Sources

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